molecular formula C3H3Cl3F2 B072513 1,1,1-Trichloro-2,2-difluoropropane CAS No. 1112-05-6

1,1,1-Trichloro-2,2-difluoropropane

Cat. No. B072513
CAS RN: 1112-05-6
M. Wt: 183.41 g/mol
InChI Key: YXEBARDKWGXGRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related fluorinated hydrocarbons often involves catalytic processes, such as hydrodechlorination of chlorinated precursors using Bi-Pd catalysts (Ohnishi, Suzuki, & Ichikawa, 1991).
  • In some cases, reductive cleavage of carbon-chlorine bonds is achieved via a single electron transfer process using transition-metal catalysis (Xiaojun & Qing-Yun, 2012).

Molecular Structure Analysis

  • The molecular structure of similar fluorinated hydrocarbons has been studied using methods like gas-phase electron diffraction, revealing the existence of different conformers (Postmyr, 1994).

Chemical Reactions and Properties

  • Fluorinated hydrocarbons can participate in various chemical reactions, including interactions with alkenes and pyrolysis processes, leading to the formation of different fluorinated compounds (Haszeldine, Rowland, Speight, & Tipping, 1980).

Scientific Research Applications

  • Synthesis of 1-Chloro-2,2-difluoroethylene: 1-Chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This process aids in recycling 1,2,2-trichloro-1,1-difluoroethane and has industrial scale potential (Wang, Yang, & Xiang, 2013).

  • Catalytic Reactions: The reactions of chlorofluorocarbons like 1,1,1-Trichloro-2,2-difluoropropane on various catalysts have been studied, revealing processes like disproportionation, isomerization, and fluorination (Blanchard, Wendlinger, & Canesson, 1990).

  • Addition to Aldehydes: 1,1,1-Trichloro-2,2,2-trifluoroethane reacts with aliphatic, aromatic, and α,β-unsaturated aldehydes in the presence of stannous salts, forming alcohols with CF3CCl2-moiety (Hu & Chen, 2010).

  • Organozinc Reagents: The compound has been used to synthesize 2,2‐Dichloro‐3,3,3‐trifluoropropanol, serving as a synthetic equivalent for substituted 1,1,1-trifluoroacetone (Lang, 1986).

  • Environmental Impact: Studies on trifluoroacetate, a degradation product of compounds like 1,1,1-Trichloro-2,2-difluoropropane, help in understanding its accumulation and impact on aquatic ecosystems (Jordan & Frank, 1999).

  • Cleavage of Unactivated C–Cl Bonds: Research has shown that Ni(0) or Cu(0) catalysis can effectively cleave unactivated carbon–chlorine bonds in 2-chloro-1,1,1-trifluoroethane via a single electron transfer process (Xiaojun & Qing-Yun, 2012).

  • Electroreductive Coupling: Halofluoro compounds like 1,1,1-trichloro-2,2,2-trifluoroethane have been used in electroreductive intermolecular coupling with aldehydes, showing potential in synthesizing diverse compounds (Shono, Kise, & Oka, 1991).

  • Fluorination Reactions: The fluorination of 1,1,1-trifluoro-2,2,-dichloroethane to pentafluoroethane has been studied, providing insights into catalytic processes and the effects of various catalyst compositions (Lee et al., 1997).

Safety And Hazards

1,1,1-Trichloro-2,2-difluoropropane should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is toxic to aquatic organisms and should not be released into the environment . High concentrations in the air can cause a deficiency of oxygen with the risk of unconsciousness or death .

properties

IUPAC Name

1,1,1-trichloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBARDKWGXGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564922
Record name 1,1,1-Trichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichloro-2,2-difluoropropane

CAS RN

1112-05-6
Record name 1,1,1-Trichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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